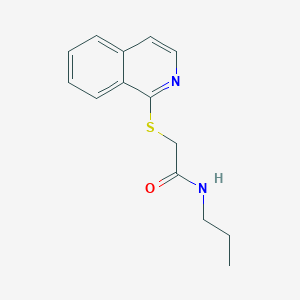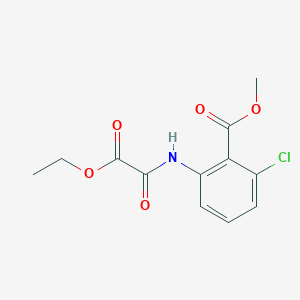![molecular formula C19H22N6O2S B12248409 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12248409.png)
2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, typically starting with the formation of the triazole ring. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups that can enhance or alter the compound’s properties for specific applications .
Scientific Research Applications
2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole include:
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H22N6O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H22N6O2S/c1-14-20-21-18-7-8-19(22-25(14)18)23-9-16-11-24(12-17(16)10-23)28(26,27)13-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3 |
InChI Key |
LXINWTOAJMOCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12248327.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12248328.png)
![3-(3-Fluorophenyl)-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12248341.png)
![4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12248349.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12248350.png)


![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B12248370.png)
![6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B12248374.png)
![4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12248386.png)
![4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide](/img/structure/B12248388.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B12248393.png)

![4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B12248402.png)
